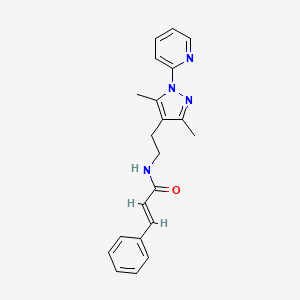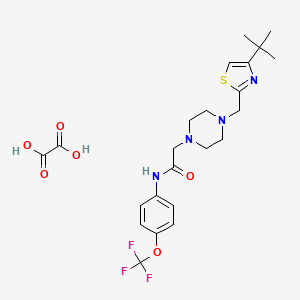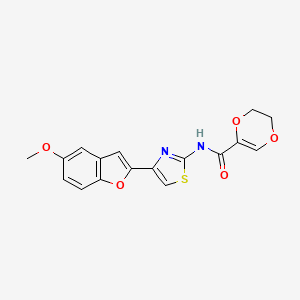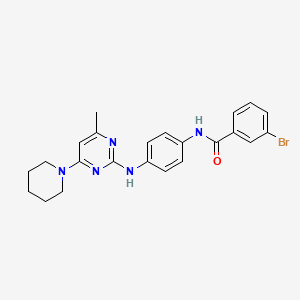
Ethyl-3-(4-Bromphenyl)-7-methoxy-4-oxo-4H-chromen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxochromene-2-carboxylate” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure . The presence of a bromine (Br) atom indicates that it’s a brominated compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “Ethyl 3-(4-bromophenyl)propionate” are typically synthesized through esterification processes .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It likely contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a bromophenyl group (a phenyl ring with a bromine substituent), and an ester group (resulting from a carboxylic acid and an alcohol, in this case, ethyl alcohol) .Wissenschaftliche Forschungsanwendungen
- Ethyl-3-(4-Bromphenyl)-7-methoxy-4-oxo-4H-chromen-2-carboxylat wurde auf seine Antitumoreigenschaften untersucht. Forscher haben seine Auswirkungen auf Krebszelllinien erforscht, insbesondere die Hemmung des Tumorwachstums und die Induktion der Apoptose. Weitere Studien sind erforderlich, um seinen Wirkmechanismus und potenzielle klinische Anwendungen zu verstehen .
- Die Strukturmerkmale der Verbindung deuten darauf hin, dass sie möglicherweise eine entzündungshemmende Wirkung besitzt. Forscher haben seine Auswirkungen auf entzündungshemmende Signalwege untersucht, einschließlich der Hemmung von proinflammatorischen Zytokinen und Enzymen. Diese Erkenntnisse könnten zur Entwicklung neuer entzündungshemmender Medikamente führen .
- Ethyl-3-(4-Bromphenyl)-7-methoxy-4-oxochromen-2-carboxylat hat sich als vielversprechendes antibakterielles und antifungales Mittel erwiesen. Es wurde gegen verschiedene mikrobielle Stämme getestet, darunter sowohl grampositive als auch gramnegative Bakterien. Seine potenzielle Anwendung bei der Bekämpfung von Infektionen erfordert weitere Untersuchungen .
- Vorläufige Studien deuten darauf hin, dass diese Verbindung eine antivirale Wirkung haben könnte. Forscher haben seine Auswirkungen auf bestimmte Viren untersucht, darunter das Herpes-simplex-Virus (HSV) und das humane Immundefizienzvirus (HIV). Es sind jedoch umfassendere Studien erforderlich, um seine Wirksamkeit und Sicherheit zu validieren .
- Wissenschaftler haben Ethyl-3-(4-Bromphenyl)-7-methoxy-4-oxochromen-2-carboxylat als Gerüst für die Entwicklung neuer Verbindungen verwendet. Durch Modifizierung seiner Struktur wollen sie Derivate mit verbesserten biologischen Aktivitäten erzeugen. Diese Bemühungen tragen zur Arzneimittelforschung und -entwicklung bei .
- Neben ihren biologischen Anwendungen machen die photophysikalischen Eigenschaften dieser Verbindung sie für die Materialwissenschaften interessant. Forscher haben ihr Fluoreszenzverhalten, ihre Solvatochromie und ihre Wechselwirkungen mit anderen Molekülen untersucht. Solche Erkenntnisse können zu Anwendungen in Sensoren, Optoelektronik und Materialtechnik führen .
Antitumoraktivität
Anti-inflammatorische Eigenschaften
Antibakterielle und antifungale Aktivität
Antivirales Potenzial
Chemische Biologie und pharmazeutische Chemie
Photophysikalische Eigenschaften und Materialwissenschaften
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological and clinical applications .
Mode of Action
Compounds with similar structures are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that many indole derivatives, which share structural similarities with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been reported to show inhibitory activity against various viruses .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-methoxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-3-24-19(22)18-16(11-4-6-12(20)7-5-11)17(21)14-9-8-13(23-2)10-15(14)25-18/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGKAIMMEDBWJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2387679.png)
![8-Ethoxy-3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]chromen-2-one](/img/structure/B2387680.png)
![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B2387682.png)
![N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387683.png)

![Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2387686.png)



